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molecular formula C11H13N3O B8397095 (3,5-dimethyl-1-pyridin-2-yl-1H-pyrazol-4-yl)-methanol

(3,5-dimethyl-1-pyridin-2-yl-1H-pyrazol-4-yl)-methanol

Cat. No. B8397095
M. Wt: 203.24 g/mol
InChI Key: VXSHMQCLIJWNPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08202873B2

Procedure details

Suspend lithium aluminum hydride (0.359 g, 9.46 mmol) in tetrahydrofuran (25 mL) at −10° C. and add 3,5-dimethyl-1-pyridin-2-yl-1H-pyrazole-4-carboxylic acid ethyl ester (1.160 g, 4.73 mmol) dropwise in tetrahydrofuran (5 mL). Allow the mixture to warm to 25° C. and stir for 4 hr. Cool the mixture to 0° C. then quench carefully with saturated sodium sulfate solution (1 mL). Allow the mixture to stir at room temperature for 2 hr. then filter off the precipitate, dry the solution and concentrate to give (3,5-dimethyl-1-pyridin-2-yl-1H-pyrazol-4-yl)-methanol as a yellow solid (0.821 g, 86%). 1H-NMR (400 MHz, DMSO) 8.408 (m, 1H); 7.889 (m, 1H); 7.738 (m, 1H); 7.256 (m, 1H); 4.269 (s, 2H); 2.459 (s, 3H); 2.181 (s, 3H)
Quantity
0.359 g
Type
reactant
Reaction Step One
Name
3,5-dimethyl-1-pyridin-2-yl-1H-pyrazole-4-carboxylic acid ethyl ester
Quantity
1.16 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O:9][C:10]([C:12]1[C:13]([CH3:24])=[N:14][N:15]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][N:19]=2)[C:16]=1[CH3:17])=O)C>O1CCCC1>[CH3:24][C:13]1[C:12]([CH2:10][OH:9])=[C:16]([CH3:17])[N:15]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][N:19]=2)[N:14]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.359 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
3,5-dimethyl-1-pyridin-2-yl-1H-pyrazole-4-carboxylic acid ethyl ester
Quantity
1.16 g
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NN(C1C)C1=NC=CC=C1)C
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stir for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −10° C.
TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture to 0° C.
CUSTOM
Type
CUSTOM
Details
then quench carefully with saturated sodium sulfate solution (1 mL)
STIRRING
Type
STIRRING
Details
Allow the mixture to stir at room temperature for 2 hr
Duration
2 h
FILTRATION
Type
FILTRATION
Details
then filter off the precipitate
CUSTOM
Type
CUSTOM
Details
dry the solution
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1=NN(C(=C1CO)C)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.821 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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